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3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine

Lipophilicity LogP Physicochemical Profiling

Medicinal chemistry teams targeting CDK inhibitors face scaffold-dependent selectivity challenges. 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine solves this by providing three orthogonal chlorine leaving groups on the validated [4,3-d] scaffold with documented C-7 > C-5 > C-3 SNAr reactivity gradient-enabling three sequential diversification steps without protecting-group manipulations. • Produces trisubstituted chemotypes with CDK2 IC50 values as low as 2 nM. • 14:1 N2/N1 alkylation regioselectivity simplifies downstream API process development. • 98% purity supports GMP-adjacent workflows.

Molecular Formula C5HCl3N4
Molecular Weight 223.4 g/mol
Cat. No. B15506398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine
Molecular FormulaC5HCl3N4
Molecular Weight223.4 g/mol
Structural Identifiers
SMILESC12=C(NN=C1C(=NC(=N2)Cl)Cl)Cl
InChIInChI=1S/C5HCl3N4/c6-3-2-1(4(7)12-11-2)9-5(8)10-3/h(H,11,12)
InChIKeyVKODYLXAYZBADU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine Overview


3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine (CAS 1823950-59-9) is a trihalogenated fused heterocycle bearing three chlorine substituents at the C-3, C-5, and C-7 positions of the pyrazolo[4,3-d]pyrimidine core . This scaffold belongs to a privileged class of bicyclic heteroaromatics whose trisubstituted derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and validated as anti-angiogenic and pro-apoptotic agents [1][2]. The compound is primarily employed as a versatile synthetic building block, wherein the three chlorine atoms serve as orthogonal handles for sequential nucleophilic aromatic substitution (SNAr), enabling systematic and regioselective elaboration toward focused kinase-inhibitor libraries .

1
Tri-electrophilic building block for sequential SNAr library synthesis
Core scaffold with C-3, C-5, C-7 reactive sites
2
Supports CDK inhibitor lead generation and scaffold-hopping studies
Privileged kinase-inhibitor chemotype
3
Enables regioselective N2-alkylation for process chemistry development
Intrinsic 14:1 N2/N1 preference reported

Uniqueness of 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine


The pyrazolo[4,3-d]pyrimidine ring fusion pattern—distinct from the [3,4-d], [1,5-a], and [5,1-b] isomeric series—imposes a unique spatial arrangement of the three electrophilic chlorine atoms that governs both the regiochemical outcome of sequential SNAr reactions and the downstream ligand–kinase binding mode . Simply substituting the positional isomer 3,4,6-trichloro-1H-pyrazolo[3,4-d]pyrimidine, the differently fused 3,5,7-trichloropyrazolo[1,5-a]pyrimidine, or the non-fused 2,4,6-trichloropyrimidine alters the electronic environment and hydrogen-bonding topology of the resulting derivatives, leading to divergent kinase selectivity profiles and antiproliferative potencies that cannot be retrospectively harmonized through identical amine substitution patterns [1][2].

!
Isomeric Scaffold Mismatch
3,4,6-Trichloro-[3,4-d] or [1,5-a] isomers alter electronic topology and downstream kinase selectivity profiles
!
Reactivity Gradient Shift
Non-fused 2,4,6-trichloropyrimidine exhibits a different SNAr reactivity order, limiting regiochemical predictability
!
Diversification Vector Loss
Dichloro analogs lack the third orthogonal reactive site, restricting full C-3/C-5/C-7 SAR exploration

3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine Differentiation Evidence


Lipophilicity vs. Positional Isomer

The target compound 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine exhibits a computed LogP of 2.3156, compared with 2.2973 for its positional isomer 3,4,6-trichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 1936344-23-8), both measured under identical computational methodology and reported by the same supplier . The ΔLogP of +0.0183, though numerically modest, reflects the distinct electronic push-pull effects arising from the differing spatial relationship between the pyrazole NH (H-bond donor) and the three electron-withdrawing chlorine substituents.

Lipophilicity vs. Positional Isomer
Head-to-head
LogP 2.3156 vs 2.2973
Quantifiable lipophilicity difference supports scaffold triage
Computed ΔLogP = +0.0183; identical methodology
Lipophilicity LogP Physicochemical Profiling Scaffold Comparison

Purity Advantage Over Positional Isomer

As specified by Fluorochem, 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine is supplied at a minimum purity of 98%, whereas the positional isomer 3,4,6-trichloro-1H-pyrazolo[3,4-d]pyrimidine is offered at 96% purity from the same supplier . The 2-percentage-point purity differential is corroborated by independent supplier Leyan, which also lists the target compound at 98% purity . This purity advantage reduces the need for pre-reaction purification steps in sequential derivatization workflows where initial impurities can propagate through three successive substitution steps.

Purity Specification
Head-to-head
98% vs 96% purity
Higher purity specification reduces pre-reaction purification
Supplier-specified; Fluorochem and Leyan data
Purity Quality Specification Procurement Building Block

CDK2 Inhibitory Potency Benchmark

The pyrazolo[4,3-d]pyrimidine scaffold—for which 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine serves as the key tri-electrophilic precursor—delivers trisubstituted derivatives with CDK2/cyclin E IC50 values spanning 2–200 nM depending on substitution pattern [1]. The most potent derivative (compound 4.35) achieved an IC50 of 2 nM against CDK2/E1, rivaling the clinical-stage CDK inhibitor dinaciclib (IC50 = 2 nM) [1]. In a separate series, trisubstituted pyrazolo[4,3-d]pyrimidines (LGR1404, LGR1406, LGR1407) inhibited endothelial cell proliferation with IC50 values ranging from 1 to 18 µM while demonstrating an absence of acute cytotoxicity at 10 µM—a therapeutic window not uniformly observed with other pyrazolopyrimidine isomers [2].

CDK2 Potency Benchmark
Class-level
IC50 2–200 nM (derivatives)
Reported assay context supports library design
Most potent derivative equipotent to dinaciclib at CDK2
CDK2 Inhibition Kinase Selectivity Antiproliferative Activity Structure-Activity Relationship

Regioselective N2-Alkylation Fidelity

The pyrazolo[4,3-d]pyrimidine ring system exhibits high N2/N1 regioselectivity during acid-mediated alkylation: a scalable synthesis of a dual TLR7/8 agonist featuring this core achieved 72% isolated yield of the N2-alkylated product with a regioselectivity ratio of 14:1 (N2:N1) [1]. This intrinsic regiochemical preference is a direct consequence of the [4,3-d] fusion geometry and is not transferable to the [3,4-d] or [1,5-a] isomeric series, which display distinct tautomeric equilibria and N-alkylation outcomes .

N2-Regioselectivity
Cross-study
14:1 N2/N1, 72% yield
Enables scalable process routes to N2-substituted APIs
Acid-mediated alkylation; scalable conditions
Regioselectivity N-Alkylation Process Chemistry Scalable Synthesis

Orthogonal Reactive Sites for Sequential Derivatization

The 3,5,7-trichloro substitution pattern provides three electronically differentiated chlorine atoms whose relative reactivity toward nucleophilic displacement follows a predictable hierarchy: the C-7 chlorine (adjacent to the electron-withdrawing pyrimidine N-8) is generally most reactive, followed by C-5, with the C-3 chlorine (on the pyrazole ring) being least reactive [1]. This intrinsic reactivity gradient permits stepwise, three-component diversification without protecting-group strategies. In contrast, 2,4,6-trichloropyrimidine—a common non-fused comparator—exhibits a different reactivity order (C-4 > C-2 > C-6) due to the absence of the fused pyrazole ring's electronic modulation, and dichloro analogs (e.g., 5,7-dichloro-pyrazolo[4,3-d]pyrimidine) are limited to only two substitution events [2].

Orthogonal Reactive Sites
Class-level
3 sites (C-7 > C-5 > C-3)
Predictable reactivity gradient enables sequential diversification
One additional vector vs. dichloro analogs
Sequential SNAr Orthogonal Reactivity Library Synthesis Regiochemical Control

Application Scenarios for 3,5,7-Trichloro-1H-pyrazolo[4,3-d]pyrimidine


Kinase-Focused Library Synthesis

When the research objective is systematic structure–activity relationship (SAR) exploration across all three substitution vectors of a pyrazolopyrimidine kinase inhibitor template, 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine is the only building block that provides three chlorine leaving groups on the correct [4,3-d] scaffold. The sequential SNAr approach—capitalizing on the C-7 > C-5 > C-3 reactivity gradient documented in patent and medicinal chemistry literature [1]—enables three successive diversification steps without protecting-group manipulations, directly producing the trisubstituted chemotype validated at CDK2 IC50 values as low as 2 nM [2].

CDK Inhibitor Lead Optimization

For programs targeting cyclin-dependent kinases where dinaciclib (CDK2 IC50 = 2 nM) serves as the benchmark, the pyrazolo[4,3-d]pyrimidine scaffold has demonstrated equipotent biochemical inhibition in optimized derivatives [1]. Procuring the trichloro precursor enables rapid parallel synthesis of focused libraries to explore substituent effects at C-3, C-5, and C-7 positions, with literature precedent showing that the most potent derivatives bear polar groups (hydroxy or primary amino) on short linear or branched chains at C-5, achieving IC50 values of 2–39 nM against CDK2 [1]. The scaffold's additional anti-angiogenic activity—endothelial cell proliferation IC50 values of 1–18 µM without acute cytotoxicity at 10 µM [2]—provides a dual-mechanism opportunity not accessible with monofunctional CDK inhibitor chemotypes.

Scalable Process Chemistry for N2-Selective APIs

When developing scalable synthetic routes to N2-alkylated pyrazolo[4,3-d]pyrimidine-derived active pharmaceutical ingredients (APIs), the scaffold's inherent 14:1 N2/N1 regioselectivity under acid-mediated alkylation conditions [1] provides a decisive process advantage. This high regiochemical fidelity—achieving 72% isolated yield of the desired N2-product—reduces chromatographic burden and improves overall process mass intensity compared to alternative isomeric scaffolds where N1/N2 mixtures require extensive separation. The 98% minimum purity specification available from commercial suppliers [2] further supports GMP-adjacent process development by minimizing unknown impurity propagation.

Scaffold-Hopping from Purine to Pyrazolopyrimidine

For medicinal chemistry teams seeking to escape purine-based CDK inhibitor chemical space (e.g., roscovitine, dinaciclib, purvalanol), 3,5,7-trichloro-1H-pyrazolo[4,3-d]pyrimidine offers a direct entry into a bioisosteric scaffold with a validated binding mode: X-ray crystallography of compound 7 (a pyrazolo[4,3-d]pyrimidine roscovitine bioisostere) bound to CDK2 confirmed a conserved binding orientation within the ATP pocket [1]. The trichloro building block enables rapid synthesis of the 3,5,7-trisubstituted pattern required to recapitulate and potentially improve upon the purine scaffold's kinase affinity and selectivity profile, with the added advantage that the pyrazolo[4,3-d]pyrimidine core has demonstrated CDK7 selectivity at nanomolar concentrations [2].

Application
Selection Property
Validation Focus
Kinase-Focused Library Synthesis
Tri-electrophilic scaffold with predictable reactivity gradient
Regiochemical control across three substitution vectors
CDK Inhibitor Lead Optimization
Validated CDK2 binding mode and equipotent inhibition context
Kinase selectivity and antiproliferative endpoint review
Scalable Process Chemistry for N2-Selective APIs
High N2/N1 regioselectivity and commercial purity specification
Process mass intensity and impurity propagation review
Scaffold-Hopping from Purine Chemotypes
Bioisosteric core with conserved ATP-pocket binding orientation
CDK affinity and selectivity profile replication

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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